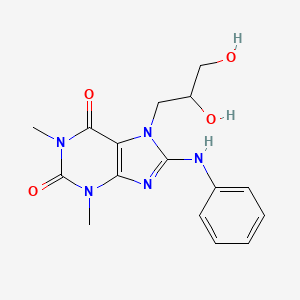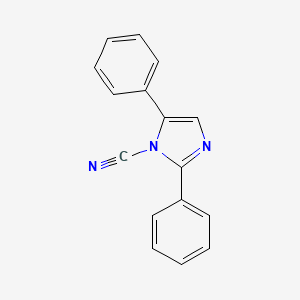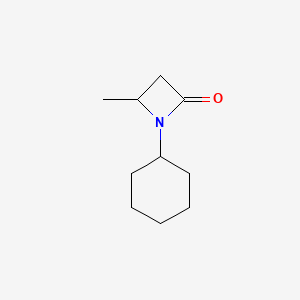
2-Azetidinone, 1-cyclohexyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1-cyclohexyl-4-methyl- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by its unique structure, which includes a cyclohexyl group and a methyl group attached to the azetidinone ring. β-lactams are well-known for their significance in medicinal chemistry, particularly as the core structure of many antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-cyclohexyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with 4-methyl-2-oxo-1-azetidinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-cyclohexyl-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 1-cyclohexyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Aplicaciones Científicas De Investigación
2-Azetidinone, 1-cyclohexyl-4-methyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1-cyclohexyl-4-methyl- involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the biosynthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death . The β-lactam ring interacts with penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone, 1-methyl-: Another β-lactam with a simpler structure, lacking the cyclohexyl group.
2-Azetidinone, 1-phenyl-: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical properties and biological activities.
Uniqueness
2-Azetidinone, 1-cyclohexyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic targets.
Propiedades
Número CAS |
78159-35-0 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-7-10(12)11(8)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Clave InChI |
UXHYLBRKNSBIGM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)N1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



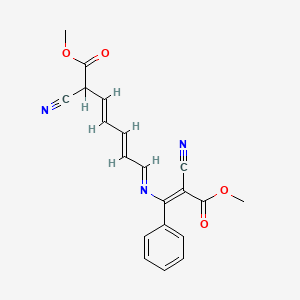
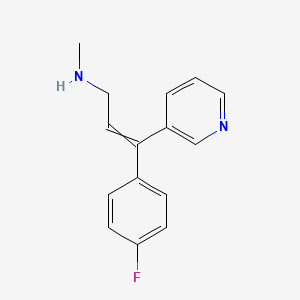
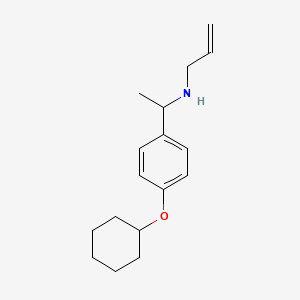
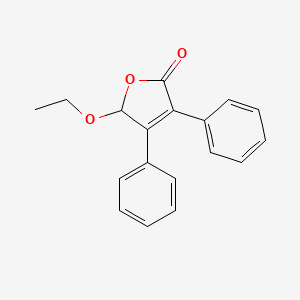
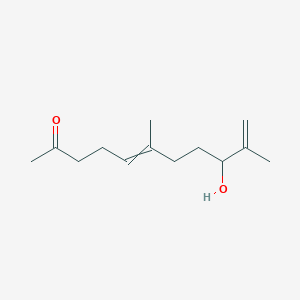
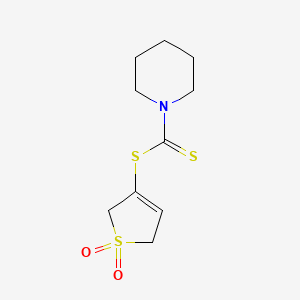
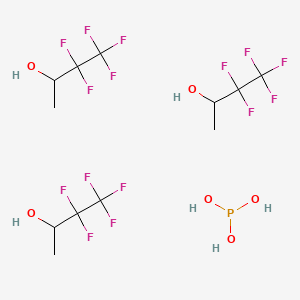

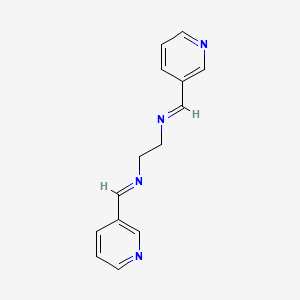
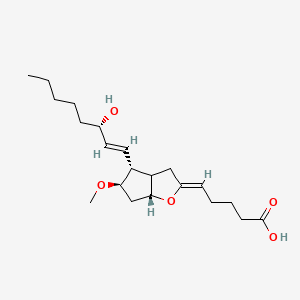
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
